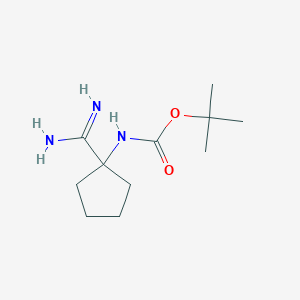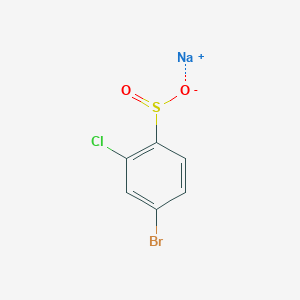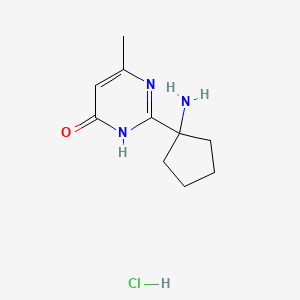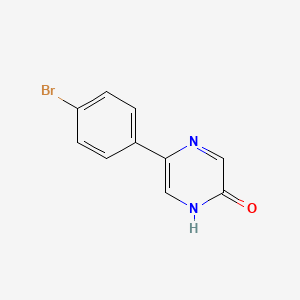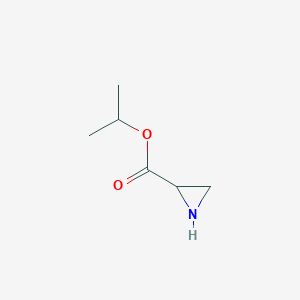
Aziridine-2-carboxylic acid isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl Aziridine-2-carboxylate is a derivative of aziridine, a three-membered nitrogen-containing heterocycle. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Propan-2-yl Aziridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of aziridine with isopropyl chloroformate under basic conditions . The reaction proceeds via nucleophilic substitution, where the aziridine nitrogen attacks the carbonyl carbon of the isopropyl chloroformate, leading to the formation of the aziridine-2-carboxylate ring.
Industrial Production Methods
Industrial production of Propan-2-yl Aziridine-2-carboxylate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl Aziridine-2-carboxylate undergoes various chemical reactions, including nucleophilic ring-opening, oxidation, and substitution reactions . The high ring strain of the aziridine ring makes it particularly susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.
Substitution: Substitution reactions can occur at the aziridine nitrogen or the carboxylate group, depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions include various amino acids, alkanolamines, and heterocyclic compounds. For example, nucleophilic ring-opening with amines can yield β-amino acids, while oxidation can produce oxaziridines.
Applications De Recherche Scientifique
Propan-2-yl Aziridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies, where it can be used to modify biomolecules.
Medicine: Derivatives of aziridine-2-carboxylates have shown potential as anticancer agents due to their ability to alkylate DNA and proteins.
Industry: In the industrial sector, Propan-2-yl Aziridine-2-carboxylate is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of Propan-2-yl Aziridine-2-carboxylate primarily involves its high reactivity due to the ring strain of the aziridine ring. This reactivity allows it to undergo nucleophilic ring-opening reactions, leading to the formation of various products. The compound can alkylate nucleophiles, including DNA and proteins, which is the basis for its potential anticancer activity. The molecular targets and pathways involved include the inhibition of protein disulfide isomerases and other thiol-containing enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxamide: Known for its low toxicity and anticancer properties.
3-Arylaziridine-2-carboxylates: These compounds have shown potential in medicinal chemistry due to their ability to form various biologically active molecules.
Uniqueness
Propan-2-yl Aziridine-2-carboxylate is unique due to its specific reactivity profile and the ability to form a wide range of derivatives. Its isopropyl group provides steric hindrance, which can influence the selectivity and outcome of its reactions.
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
propan-2-yl aziridine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4(2)9-6(8)5-3-7-5/h4-5,7H,3H2,1-2H3 |
Clé InChI |
MQHYSRLAEFWPQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


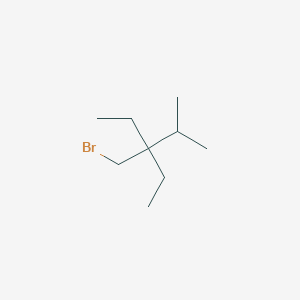
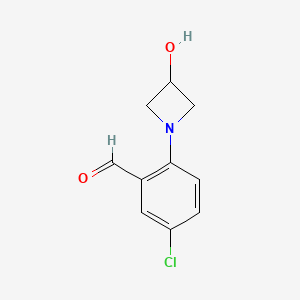
![Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate](/img/structure/B13166433.png)
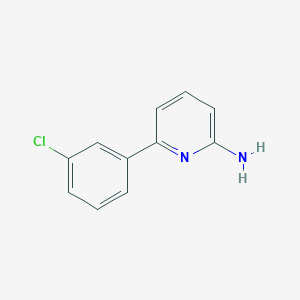
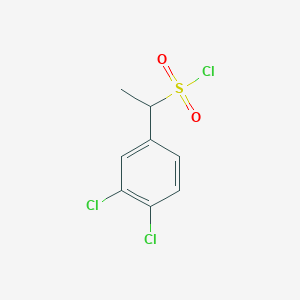
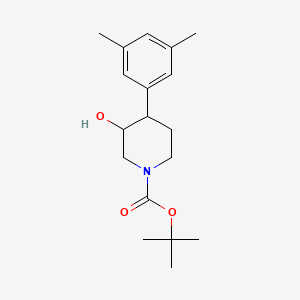
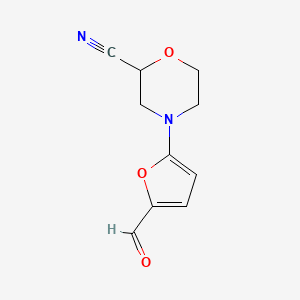
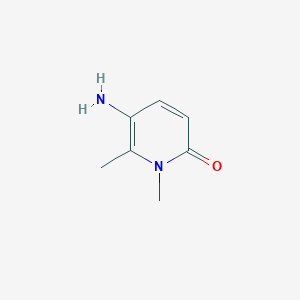
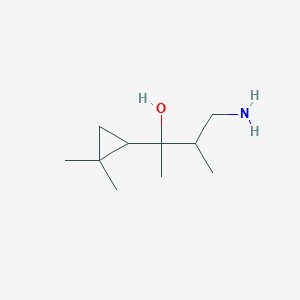
![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)
